molecular formula C11H15N5O5 B13852422 3-Amino-3-oxo-propanoic Acid Phenylmethyl Ester

3-Amino-3-oxo-propanoic Acid Phenylmethyl Ester

Cat. No.: B13852422
M. Wt: 297.27 g/mol
InChI Key: NVKAMPJSWMHVDK-GAXJCLFXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-oxo-propanoic Acid Phenylmethyl Ester typically involves the esterification of 3-amino-3-oxopropanoic acid with phenylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-oxo-propanoic Acid Phenylmethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-oxo-propanoic Acid Phenylmethyl Ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-3-oxo-propanoic Acid Phenylmethyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. It may also modulate signaling pathways by binding to receptors or other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-oxo-propanoic Acid Phenylmethyl Ester is unique due to its specific ester linkage and the presence of both amino and keto functional groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

2-amino-9-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(16)14-10(12)15-8(5)19/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4-,6?,9-,11?/m1/s1

InChI Key

NVKAMPJSWMHVDK-GAXJCLFXSA-N

Isomeric SMILES

CC1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(NC3=O)N)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O

Origin of Product

United States

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